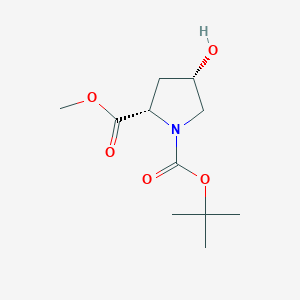

N-Boc-cis-4-hydroxy-L-proline methyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMNEDXVUJLQAF-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444435 | |

| Record name | N-Boc-cis-4-hydroxy-L-proline methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102195-79-9 | |

| Record name | N-Boc-cis-4-hydroxy-L-proline methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-cis-4-hydroxy-L-proline methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to N-Boc-cis-4-hydroxy-L-proline Methyl Ester: Properties, Synthesis, and Applications

This document provides an in-depth technical examination of N-Boc-cis-4-hydroxy-L-proline methyl ester, a pivotal chiral building block in modern medicinal chemistry and peptide science. Intended for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of facts to explore the causality behind its utility, the rationale for its synthetic pathways, and its strategic application in constructing complex, biologically active molecules.

Chapter 1: Core Chemical and Physical Properties

This compound, identified by CAS Number 102195-79-9, is a synthetic amino acid derivative. Its structure incorporates a pyrrolidine ring characteristic of proline, but with three key modifications that define its function: an N-terminal tert-butoxycarbonyl (Boc) protecting group, a C-terminal methyl ester, and a hydroxyl group at the 4-position with cis stereochemistry relative to the carboxyl group. This specific arrangement provides a unique combination of stereochemical integrity, conformational rigidity, and functional handles for further chemical modification.[1]

The physical properties of this compound are summarized below, providing essential data for its handling, storage, and use in experimental setups.

| Property | Value | Source(s) |

| CAS Number | 102195-79-9 | [2] |

| Molecular Formula | C₁₁H₁₉NO₅ | [2] |

| Molecular Weight | 245.27 g/mol | [2] |

| Appearance | White solid | [3][4] |

| Melting Point | 82-86 °C | [2][4] |

| Solubility | Insoluble in water. Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | [4][5] |

| Storage Conditions | Store in a cool place, preferably at < -15°C. Keep container tightly closed in a dry, well-ventilated area under an inert gas like nitrogen. | [5] |

Chapter 2: Molecular Structure and Spectroscopic Characterization

The precise three-dimensional architecture of this compound is fundamental to its role in synthesis. The Boc group provides steric bulk and protects the nitrogen nucleophile, while the cis-hydroxyl group introduces a specific conformational constraint on the pyrrolidine ring.

Caption: 2D structure of this compound.

Spectroscopic Profile: While a publicly available, validated spectrum is not readily accessible, the structure allows for a reliable prediction of its key spectroscopic features, which are crucial for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show several characteristic signals. A prominent singlet around 1.4 ppm corresponds to the nine equivalent protons of the tert-butyl group of the Boc protector. A second sharp singlet, typically found around 3.7 ppm , is attributed to the three protons of the methyl ester. The protons on the pyrrolidine ring will appear as a series of complex multiplets between 2.0 and 4.5 ppm , with their exact chemical shifts and coupling patterns being highly sensitive to the ring pucker and solvent. The hydroxyl proton may appear as a broad singlet, the position of which is concentration and solvent dependent.

-

¹³C NMR: The carbon spectrum will feature a signal for the quaternary carbon of the Boc group around 80 ppm and the methyl ester carbon around 52 ppm . The carbonyl carbons of the Boc group and the methyl ester will appear downfield, typically in the 154-174 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands. A broad band around 3400 cm⁻¹ is indicative of the O-H stretch of the hydroxyl group. Strong carbonyl (C=O) stretching bands will be visible around 1745 cm⁻¹ (ester) and 1690 cm⁻¹ (Boc carbamate).

Chapter 3: Synthesis and Purification

The preparation of this compound is a well-established process that requires careful control of the reaction sequence to maximize yield and purity. The most effective and common strategy involves a two-step process starting from 4-hydroxy-L-proline.[3]

Rationale for Synthetic Strategy: The chosen synthetic route prioritizes the protection of the secondary amine with the Boc group before the esterification of the carboxylic acid. Attempting to perform esterification first often requires harsh acidic conditions (e.g., using thionyl chloride in methanol), which can lead to undesired side reactions or even removal of a pre-existing Boc group.[3] The described method below circumvents this by using a milder coupling agent for the final esterification step, thereby preserving the integrity of the molecule and leading to a cleaner product with a higher yield.[3]

Sources

- 1. leapchem.com [leapchem.com]

- 2. N-Boc-cis-4-hydroxy- L -proline methyl ester 97 102195-79-9 [sigmaaldrich.com]

- 3. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 4. This compound CAS#: 102195-79-9 [amp.chemicalbook.com]

- 5. fishersci.at [fishersci.at]

An In-depth Technical Guide to N-Boc-cis-4-hydroxy-L-proline Methyl Ester

CAS Number: 102195-79-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-cis-4-hydroxy-L-proline methyl ester is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, pyrrolidine core, adorned with strategically placed functional groups, makes it a valuable scaffold for introducing conformational constraints into peptides and small molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on the practical insights required for its effective use in a research and development setting. The defining feature of this molecule is the cis stereochemistry of the hydroxyl group relative to the carboxylate, which imparts distinct conformational properties compared to its trans isomer.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 102195-79-9 | |

| Molecular Formula | C₁₁H₁₉NO₅ | |

| Molecular Weight | 245.27 g/mol | |

| Appearance | White solid | [1] |

| Melting Point | 82-86 °C | |

| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate. Insoluble in water. | [1] |

| Storage Conditions | Store at <-15°C, keep dry, and under an inert atmosphere (e.g., Nitrogen). |

Synthesis and Mechanism

The synthesis of this compound typically starts from the readily available amino acid, 4-hydroxy-L-proline. The presented synthetic approach prioritizes protection of the amine followed by esterification of the carboxylic acid, a strategy that circumvents the formation of amide impurities that can arise from intermolecular reactions.[2]

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol

The following is a representative laboratory-scale protocol adapted from patented procedures.[2]

Step 1: N-protection of 4-hydroxy-L-proline

-

To a stirred solution of 4-hydroxy-L-proline in dichloromethane, add 4-(dimethylamino)pyridine (DMAP).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-cis-4-hydroxy-L-proline as a white solid.

Step 2: Esterification

-

Dissolve the N-Boc-cis-4-hydroxy-L-proline obtained in the previous step in tetrahydrofuran.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) to the solution and stir for one hour at room temperature.

-

Cool the reaction mixture and add methanol dropwise.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization to afford this compound.

Causality in Experimental Choices:

-

Boc Protection First: Protecting the nitrogen atom of the proline ring with a tert-butoxycarbonyl (Boc) group is a critical first step. This prevents the amine from acting as a nucleophile in subsequent steps, thus avoiding the formation of undesired amide byproducts and intermolecular side reactions.[2]

-

DCC as a Coupling Agent: DCC is a widely used coupling agent for esterification due to its efficiency in activating the carboxylic acid. It reacts with the carboxylate to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol (methanol in this case) to form the ester.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its rigid pyrrolidine ring system is a valuable design element for creating conformationally constrained peptides and peptidomimetics, which can lead to enhanced receptor binding affinity, selectivity, and metabolic stability.[3]

Key Application Areas:

-

Peptide Synthesis: It serves as a crucial building block in solid-phase peptide synthesis (SPPS) for the introduction of a cis-4-hydroxyproline residue.[1][3] This modification can induce specific secondary structures in peptides.

-

Antiviral and Anticancer Agents: The hydroxyproline scaffold is a common feature in various therapeutic agents. While direct synthesis of major approved drugs from this specific cis-ester is not widely documented, its derivatives are instrumental. For example, the related trans-isomer is a known precursor in the synthesis of the antiviral drug Nirmatrelvir.[4] The cis-isomer offers a different stereochemical presentation of the hydroxyl group, which can be exploited for novel molecular designs targeting similar biological pathways.

-

PROTACs and Antibody-Drug Conjugates (ADCs): This molecule is also utilized as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[5] In these applications, the proline scaffold provides a stable and synthetically tractable handle to connect the different components of these complex therapeutic modalities.

Logical Workflow in a Synthetic Application

Caption: General workflow for the utilization of the title compound in synthesis.

Spectroscopic Characterization

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Boc group: A sharp singlet around 1.4-1.5 ppm, integrating to 9H.

-

Methyl ester: A sharp singlet around 3.7-3.8 ppm, integrating to 3H.

-

Proline ring protons: A series of multiplets between 2.0 and 4.5 ppm. The specific chemical shifts and coupling constants of these protons will be characteristic of the cis stereochemistry.

-

Hydroxyl proton: A broad singlet, the chemical shift of which will be dependent on concentration and solvent.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

Boc carbonyl: Around 154-155 ppm.

-

Ester carbonyl: Around 173-174 ppm.

-

Boc quaternary carbon: Around 80-81 ppm.

-

Boc methyl carbons: Around 28 ppm.

-

Methyl ester carbon: Around 52 ppm.

-

Proline ring carbons: Resonances between 35 and 70 ppm.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

Hazard Identification:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Self-Validating Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields (or goggles), and nitrile gloves. For handling larger quantities, consider a face shield and a dust mask (N95).

-

Dispensing: When weighing the solid, do so in a designated area within the fume hood to contain any dust.

-

Waste Disposal: Dispose of waste materials according to institutional and local regulations for chemical waste.

-

Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible. In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its unique stereochemistry provides a powerful tool for medicinal chemists to introduce conformational rigidity and explore structure-activity relationships. A thorough understanding of its synthesis, properties, and handling is essential for its successful application in the laboratory.

References

- Google Patents. (2021). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

-

Kashid, B., Yadav, R. P., & Rafeeq, M. (2020). Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-proline. Organic Process Research & Development, 24(9), 1856–1861. [Link]

-

Kumar, S., et al. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). RSC Advances, 12(46), 30065-30069. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Retrieved January 10, 2026, from [Link]

-

Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved January 10, 2026, from [Link]

-

Smith, J. A., Savage, G. P., & Hutt, O. E. (2011). Studies on the Synthesis of cis-4-Hydroxy-l-proline. Australian Journal of Chemistry, 64(11), 1475-1479. [Link]

-

Alker, A., et al. (2011). Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Chemistry, 15(5), 688-713. [Link]

Sources

- 1. This compound CAS#: 102195-79-9 [amp.chemicalbook.com]

- 2. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 3. leapchem.com [leapchem.com]

- 4. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. N-Boc-trans-4-Hydroxy-L-proline methyl ester(74844-91-0) 1H NMR spectrum [chemicalbook.com]

N-Boc-cis-4-hydroxy-L-proline Methyl Ester: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of Conformational Constraint in Drug Design

In the landscape of modern drug discovery, the pursuit of molecules with high affinity, selectivity, and optimized pharmacokinetic profiles is paramount. Chiral building blocks that offer conformational rigidity are invaluable tools in achieving these objectives. N-Boc-cis-4-hydroxy-L-proline methyl ester, a derivative of the non-essential amino acid hydroxyproline, has emerged as a critical intermediate in pharmaceutical synthesis. Its inherent stereochemical purity and the conformational constraints imposed by its pyrrolidine ring make it a highly sought-after scaffold for the synthesis of complex, biologically active molecules.[1] This guide provides an in-depth technical overview of this compound, encompassing its physicochemical properties, synthesis, analytical characterization, and strategic applications in drug development.

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective utilization in multi-step synthetic campaigns. This compound is a white to almost white crystalline solid.[2] Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 245.27 g/mol | [3] |

| Empirical Formula | C₁₁H₁₉NO₅ | [3] |

| CAS Number | 102195-79-9 | [3] |

| Melting Point | 82-86 °C | [2][3] |

| Boiling Point | 335.2 ± 42.0 °C (Predicted) | [2] |

| Density | 1.216 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Insoluble in water. Soluble in chloroform, dichloromethane, and ethyl acetate. | [2][4] |

| Optical Activity | [α]20/D -50.0±3°, c = 0.67 in methanol (for the corresponding carboxylic acid) | [5] |

The Boc (tert-butoxycarbonyl) protecting group on the amine ensures its stability during subsequent reactions, while the methyl ester at the carboxylic acid position and the hydroxyl group on the pyrrolidine ring provide orthogonal handles for diverse chemical modifications.[1]

Synthesis: A Controlled Approach to a High-Value Intermediate

The synthesis of this compound is typically achieved from the readily available starting material, 4-hydroxy-L-proline. A common and efficient synthetic strategy involves a two-step process: N-protection followed by esterification. This sequence is often preferred to minimize the formation of amide impurities that can arise if esterification is performed first.[6]

Experimental Protocol: Two-Step Synthesis

Step 1: N-Boc Protection of 4-hydroxy-L-proline

-

Suspend 4-hydroxy-L-proline in a suitable solvent such as dichloromethane.

-

Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

-

Slowly add Di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and perform a liquid-liquid extraction.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-Boc-cis-4-hydroxy-L-proline.

Step 2: Methyl Esterification

-

Dissolve the N-Boc-cis-4-hydroxy-L-proline obtained in the previous step in a suitable solvent like tetrahydrofuran (THF).

-

Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC).

-

Stir the reaction mixture for a designated period at room temperature.

-

Slowly add methanol to the reaction.

-

Monitor the reaction to completion by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization to yield pure this compound.[6]

Caption: Synthetic workflow for this compound.

Analytical Characterization: Ensuring Purity and Structural Integrity

The rigorous characterization of this compound is crucial to guarantee its suitability for downstream applications in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Standard Analytical Workflow

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: Identifies the characteristic vibrational frequencies of the functional groups, such as the carbonyls of the ester and the Boc group, and the hydroxyl group.

-

High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound. Chiral HPLC can be employed to confirm the enantiomeric purity.[7]

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

Caption: Standard analytical workflow for compound characterization.

Applications in Drug Development: A Versatile Chiral Building Block

The true value of this compound lies in its application as a versatile building block for the synthesis of novel therapeutics. Its rigid pyrrolidine scaffold is used to introduce conformational constraints into peptides and small molecules, which can lead to enhanced binding affinity, improved metabolic stability, and better overall bioactivity.

Key Application Areas:

-

Peptidomimetics: The compound serves as a template for creating peptidomimetics, where the proline scaffold mimics a peptide turn, a crucial secondary structure for protein-protein interactions.[1]

-

Conformationally Constrained Scaffolds: It is employed in the construction of conformationally restricted analogs of other amino acids, such as lysine and homoglutamic acid, which are valuable in protein engineering and de novo protein design.[8]

-

Synthesis of Biologically Active Molecules: this compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and antiviral agents.[1] For example, it has been used in the synthesis of analogs of For-Met-Leu-Phe-OMe (fMLF-OMe) and as a precursor for iNOS inhibitors.[4][9]

-

Proline-Rich Peptides and Collagen Mimetics: Its structure is fundamental in the study and synthesis of proline-rich peptides and collagen mimetics, which have significant biomedical applications.[1]

The hydroxyl group offers a site for further functionalization, allowing for the introduction of diverse substituents to explore the chemical space around the core scaffold. This versatility makes this compound an indispensable tool for medicinal chemists.

Conclusion: An Enabling Technology for Advanced Drug Discovery

This compound is more than just a chemical intermediate; it is an enabling technology that empowers drug discovery professionals to design and synthesize next-generation therapeutics with enhanced properties. Its well-defined stereochemistry, conformational rigidity, and synthetic tractability make it a cornerstone in the construction of complex molecular architectures. A comprehensive understanding of its properties and synthesis is essential for its effective application in the development of innovative medicines.

References

- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

-

Pharmaceutical Intermediates N-BOC-L-Hydroxyproline methyl Ester 74844-91-0 Crystalline Powder. SICHUAN TONGSHENG AMINOACID CO.LTD. [Link]

-

Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline. ACS Publications. [Link]

-

N-Boc-trans-4-hydroxy-L-proline methyl ester. SpectraBase. [Link]

-

Stereoselective separation of 4-hydroxyproline by electrokinetic chromatography. CORE. [Link]

-

3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

Sources

- 1. leapchem.com [leapchem.com]

- 2. This compound CAS#: 102195-79-9 [m.chemicalbook.com]

- 3. N-Boc-cis-4-ヒドロキシ-L-プロリンメチルエステル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]

- 5. N-Boc-cis-4-ヒドロキシ-L-プロリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Page loading... [guidechem.com]

- 9. N-Boc-trans-4-hydroxy-L-proline methyl ester, 97% [cymitquimica.com]

A Comprehensive Technical Guide to N-Boc-cis-4-hydroxy-L-proline Methyl Ester: Synthesis, Characterization, and Applications in Drug Discovery

Abstract: This guide provides an in-depth technical overview of N-Boc-cis-4-hydroxy-L-proline methyl ester, a pivotal chiral building block in modern medicinal chemistry. We will explore its synthesis and purification, detailed spectroscopic characterization, key chemical transformations, and its significant role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Strategic Importance of Hydroxylated Proline Scaffolds

Proline and its derivatives are unique among the proteinogenic amino acids due to the conformational constraints imposed by their cyclic structure. This inherent rigidity is a highly desirable feature in drug design, as it can pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target. Hydroxylated proline derivatives, in particular, offer an additional layer of functionality, enabling the formation of key hydrogen bonds and serving as a handle for further chemical modifications.

This compound has emerged as a particularly valuable intermediate. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the methyl ester on the carboxylic acid allow for orthogonal chemical manipulations, making it a versatile scaffold for the synthesis of complex molecules, including peptidomimetics, antiviral agents, and anticancer therapeutics.[1] Its specific stereochemistry plays a crucial role in dictating the three-dimensional structure of the final compound, which in turn governs its biological activity.

Physicochemical Properties and Structural Elucidation

2.1. Chemical Structure and Nomenclature

-

IUPAC Name: (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

-

Common Synonyms: this compound, Boc-cis-L-Hyp-OMe

-

CAS Number: 102195-79-9

-

Molecular Formula: C₁₁H₁₉NO₅

-

Molecular Weight: 245.27 g/mol

2.2. Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White solid | [2] |

| Melting Point | 82-86 °C | [2][3] |

| Solubility | Insoluble in water. Soluble in chloroform, dichloromethane, and ethyl acetate. | [2] |

| Storage | Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. Store away from strong oxidizing agents. |

2.3. Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons of the pyrrolidine ring, the Boc group, and the methyl ester. The chemical shifts and coupling constants of the ring protons are particularly informative for confirming the cis stereochemistry.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for the carbonyl carbons of the Boc and ester groups, the quaternary carbon of the Boc group, the carbons of the pyrrolidine ring, and the methyl carbons.

-

FT-IR Spectroscopy: The infrared spectrum is useful for identifying the key functional groups. Expected characteristic peaks include a broad O-H stretch from the hydroxyl group, C-H stretching from the aliphatic and methyl groups, and strong C=O stretching from the carbamate and ester groups.

Synthesis and Purification Strategies

The synthesis of this compound typically starts from the readily available amino acid, 4-hydroxy-L-proline. The key steps involve the protection of the amine and the esterification of the carboxylic acid. The order of these steps can be varied, but a common and efficient approach involves first protecting the amine with a Boc group, followed by esterification.[4]

3.1. Synthetic Workflow

A representative synthesis involves a two-step process:

-

Boc Protection of the Amine: 4-hydroxy-L-proline is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium hydroxide or triethylamine, and a catalyst like 4-(dimethylamino)pyridine (DMAP) in a suitable solvent like dichloromethane.[4] This step selectively protects the secondary amine.

-

Esterification of the Carboxylic Acid: The resulting N-Boc-cis-4-hydroxy-L-proline is then esterified. A common method involves reaction with methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).[4]

3.2. Detailed Experimental Protocol

The following is a representative protocol based on established synthetic methods:

Step 1: Synthesis of N-Boc-cis-4-hydroxy-L-proline

-

To a stirred suspension of 4-hydroxy-L-proline in dichloromethane, add 4-(dimethylamino)pyridine (DMAP).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in dichloromethane to the reaction mixture, maintaining the temperature below 30°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-cis-4-hydroxy-L-proline as a white solid.

Step 2: Synthesis of this compound

-

Dissolve the N-Boc-cis-4-hydroxy-L-proline obtained in the previous step in tetrahydrofuran (THF).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) to the solution and stir for one hour at room temperature.

-

Slowly add methanol to the reaction mixture, maintaining the temperature below 30°C.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, filter off the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

3.3. Rationale for Experimental Choices

-

Boc Protection: The Boc group is widely used due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions.

-

DCC Coupling: DCC is an effective coupling agent for ester formation, although care must be taken to remove the dicyclohexylurea byproduct.

-

Solvent Selection: Dichloromethane and THF are commonly used solvents for these reactions due to their ability to dissolve the reactants and their relatively low boiling points, which facilitates removal after the reaction.

Key Chemical Transformations and Derivative Synthesis

The hydroxyl group of this compound is a key site for further chemical modifications, allowing for the synthesis of a wide range of derivatives.

4.1. Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a secondary alcohol.[5][6] In the context of this compound, this reaction can be used to convert the cis isomer to the trans isomer. The reaction typically involves treating the alcohol with a nucleophile in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] The reaction proceeds via an Sₙ2 mechanism, resulting in a clean inversion of stereochemistry at the C4 position.[6]

4.2. Other Key Transformations

-

Oxidation: The secondary alcohol can be oxidized to a ketone, providing a keto-proline derivative that can be used in various synthetic applications.

-

Fluorination: Deoxyfluorination of the hydroxyl group can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) to introduce a fluorine atom, which can significantly alter the electronic properties and conformational preferences of the molecule.[7][8]

-

Deprotection: The Boc and methyl ester protecting groups can be selectively removed to unmask the amine and carboxylic acid functionalities for further reactions, such as peptide coupling.

Applications in Medicinal Chemistry and Drug Development

The unique structural features of this compound make it a valuable building block in the synthesis of a wide range of therapeutic agents.

5.1. Antiviral Agents: HCV Protease Inhibitors

Derivatives of hydroxyproline are key components of several Hepatitis C Virus (HCV) NS3/4A protease inhibitors. The constrained pyrrolidine ring helps to position key pharmacophoric groups for optimal interaction with the enzyme's active site. While specific synthesis details for approved drugs directly from this compound are proprietary, it is a known precursor for creating the complex proline-based scaffolds found in these inhibitors. For example, the synthesis of Boceprevir, a first-generation HCV protease inhibitor, involves a complex, multi-step process that utilizes a functionalized proline core.[9]

5.2. Anticancer Therapeutics

The conformational constraints provided by proline derivatives are also exploited in the design of anticancer agents. By locking a molecule into a specific three-dimensional shape, it can be made to selectively target cancer-related proteins. This compound can be used to synthesize conformationally restricted peptidomimetics that mimic the binding domains of proteins involved in cancer progression.

5.3. PROTACs and ADC Linkers

In recent years, this compound and its derivatives have found applications in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[10][11]

-

PROTACs: These are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[12] The hydroxyproline moiety is a key component of ligands that bind to the von Hippel-Lindau (VHL) E3 ligase.[12]

-

ADC Linkers: In ADCs, a potent cytotoxic drug is linked to an antibody that targets a specific cancer cell. The linker plays a crucial role in the stability and efficacy of the ADC. This compound can be incorporated into these linkers to provide structural rigidity and control the release of the cytotoxic agent.[10]

Handling, Storage, and Safety

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause an allergic skin reaction, cause serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion and Future Perspectives

This compound is a testament to the power of stereochemically defined building blocks in modern drug discovery. Its versatility, stemming from its orthogonal protecting groups and the reactive hydroxyl functionality, allows for the creation of a vast array of complex molecules with tailored biological activities. The conformational constraints imparted by the proline ring are a key design element in enhancing the potency and selectivity of therapeutic agents. As our understanding of the structural basis of disease deepens, the demand for such sophisticated chiral intermediates is set to grow, ensuring that this compound will remain a cornerstone of medicinal chemistry for the foreseeable future.

References

-

Kashid, B., Yadav, R. P., Rafeeq, M., et al. (2020). Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline. Organic Process Research & Development, 24(8), 1536–1541. Retrieved from [Link]

-

NROChemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Newberry, R. W., & Raines, R. T. (2017). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 139(30), 10464–10476. Retrieved from [Link]

-

Papaioannou, D., Athanassopoulos, C., Magafa, V., & Barlos, K. (1990). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. Synthesis, 1990(3), 225-227. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Boc-trans-4-hydroxy-L-proline methyl ester. Retrieved from [Link]

-

Raghothama, S. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(3), 347-366. Retrieved from [Link]

-

NROChemistry. (2024, October 12). Mitsunobu Reaction - reaction mechanism and experimental procedure [Video]. YouTube. Retrieved from [Link]

- Zhao, X., Zhao, B., Cui, J., Ai, Y., & Wang, J. (2021). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester (Chinese Patent No. CN112194606A).

-

Newberry, R. W., & Raines, R. T. (2013). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of chemical research, 46(11), 2539–2549. Retrieved from [Link]

-

Ciulli, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(27), 8443–8454. Retrieved from [Link]

-

Pharmeoffer. (n.d.). What are the applications of N-BOC-4-carbonyl-L-L-Proline methyl ester in drug synthesis? Retrieved from [Link]

-

Kashid, B., Yadav, R. P., Rafeeq, M., et al. (2020). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline. Organic Process Research & Development, 24(8), 1536-1541. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure activity synthesis of boceprevir. Retrieved from [Link]

-

Peti, W., & Page, R. (2019). PROTACs– a game-changing technology. Expert opinion on drug discovery, 14(11), 1083–1093. Retrieved from [Link]

Sources

- 1. leapchem.com [leapchem.com]

- 2. This compound CAS#: 102195-79-9 [amp.chemicalbook.com]

- 3. N-Boc-顺式-4-羟基-L-脯氨酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

N-Boc-cis-4-hydroxy-L-proline methyl ester synthesis from 4-hydroxy-L-proline

An In-depth Technical Guide to the Synthesis of N-Boc-cis-4-hydroxy-L-proline Methyl Ester from 4-hydroxy-L-proline

Introduction

This compound is a highly valuable chiral building block in medicinal chemistry and drug development. Its rigid pyrrolidine ring, with specific stereochemistry at the C2 and C4 positions, allows for the creation of well-defined three-dimensional structures in peptidomimetics and other pharmacologically active molecules. This derivative of hydroxyproline is particularly sought after for its role in the synthesis of compounds targeting collagen-related diseases and as a key component in novel therapeutics.[1]

The primary synthetic challenge lies in obtaining the cis configuration of the hydroxyl group at the C4 position, as the naturally abundant and inexpensive starting material, trans-4-hydroxy-L-proline, possesses the opposite stereochemistry. Therefore, a robust and efficient synthetic strategy must incorporate a stereochemical inversion at this center. This guide provides a comprehensive overview of a field-proven synthetic route, delving into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the successful synthesis of this compound.

Strategic Considerations: Navigating the Synthetic Landscape

The successful synthesis of the target molecule requires careful planning of the reaction sequence, considering the reactivity of the functional groups in the starting material and the potential for side reactions.

The Starting Material: trans-4-Hydroxy-L-proline

-

Natural Abundance: A non-proteinogenic amino acid, it is a major component of collagen.

-

Stereochemistry: The naturally occurring isomer has the (2S, 4R) configuration, referred to as trans.

The Target Molecule: this compound

-

Desired Stereochemistry: The target molecule requires the (2S, 4S) configuration, or cis orientation of the hydroxyl group relative to the carboxyl group.

-

Protecting Groups: The amino group is protected with a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified as a methyl ester. These protecting groups prevent unwanted side reactions in subsequent synthetic steps and can be selectively removed.

Key Transformations:

-

N-Boc Protection: The secondary amine of the pyrrolidine ring is protected to prevent its participation in subsequent reactions.

-

Esterification: The carboxylic acid is converted to a methyl ester.

-

Stereochemical Inversion: The hydroxyl group at the C4 position is inverted from the trans to the cis configuration.

Analysis of Synthetic Routes:

There are two primary synthetic sequences to consider:

-

Route A: Esterification → N-protection → Inversion

-

Route B: N-protection → Esterification → Inversion

While both routes can, in principle, lead to the desired product, Route B is generally preferred . If esterification is performed first, the subsequent N-Boc protection step can be complicated by the formation of amide impurities, which are difficult to remove. Furthermore, intermolecular esterification can occur, leading to a lower overall yield.[2] Therefore, the most logical and efficient approach is to first protect the more reactive amino group, followed by esterification of the carboxylic acid, and finally, inversion of the hydroxyl stereochemistry.

Mechanistic Insights: The "Why" Behind the Chemistry

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting any issues that may arise during the synthesis.

N-Boc Protection

The protection of the amino group is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

-

Mechanism: The base, often triethylamine or 4-dimethylaminopyridine (DMAP), deprotonates the amino group, increasing its nucleophilicity. The resulting anion then attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of the N-Boc protected amino acid. The byproducts are tert-butanol, carbon dioxide, and the protonated base.

Esterification

With the amino group protected, the carboxylic acid can be safely esterified. While various methods exist, dicyclohexylcarbodiimide (DCC) mediated esterification is a common and effective choice.

-

Mechanism: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by methanol, leading to the formation of the methyl ester and dicyclohexylurea (DCU), an insoluble byproduct that can be easily removed by filtration.

Using harsher esterification reagents like thionyl chloride is generally avoided as the acidic conditions can lead to the premature removal of the acid-labile Boc protecting group.[2]

The Mitsunobu Reaction: The Key to Stereoinversion

The cornerstone of this synthesis is the Mitsunobu reaction, which allows for a clean and efficient inversion of the stereochemistry at the C4 hydroxyl group.[3][4][5][6] This reaction proceeds via an Sₙ2 mechanism, ensuring complete inversion of the stereocenter.[6][7][8]

-

Mechanism:

-

Triphenylphosphine (PPh₃) and diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD) react to form a phosphonium salt adduct.

-

The hydroxyl group of the N-Boc-trans-4-hydroxy-L-proline methyl ester attacks the activated phosphorus atom, displacing the azodicarboxylate and forming an alkoxyphosphonium salt. This step activates the hydroxyl group, turning it into a good leaving group.

-

A suitable nucleophile, typically the conjugate base of a carboxylic acid with a low pKa such as p-nitrobenzoic acid, then attacks the carbon atom bearing the alkoxyphosphonium group from the backside.[5][8] This Sₙ2 displacement results in the inversion of stereochemistry and the formation of a new ester.

-

The byproducts of this reaction are triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate.

-

The resulting p-nitrobenzoate ester is then hydrolyzed under basic conditions to yield the desired this compound.

Experimental Protocols: A Step-by-Step Guide

Part 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline

-

To a solution of trans-4-hydroxy-L-proline (1 equiv.) in a mixture of dioxane and water, add sodium hydroxide (or another suitable base) to achieve an alkaline pH.

-

Cool the reaction mixture in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv.) portion-wise while maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Acidify the reaction mixture to pH 2-3 with a suitable acid (e.g., cold 1M HCl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-trans-4-hydroxy-L-proline as a white solid.

Part 2: Synthesis of N-Boc-trans-4-hydroxy-L-proline Methyl Ester

-

Dissolve N-Boc-trans-4-hydroxy-L-proline (1 equiv.) from Part 1 in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add methanol (1.5-2 equiv.) and a catalytic amount of DMAP.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equiv.) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-trans-4-hydroxy-L-proline methyl ester.

Part 3: Synthesis of this compound via Mitsunobu Reaction

-

Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1 equiv.), triphenylphosphine (1.5 equiv.), and p-nitrobenzoic acid (1.5 equiv.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Cool the solution to 0 °C in an ice bath.

-

Add DIAD or DEAD (1.5 equiv.) dropwise over 30 minutes, ensuring the internal temperature remains below 10 °C.[5]

-

Remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours.[5]

-

Remove the solvent under reduced pressure.

-

The crude product, containing the desired inverted ester and triphenylphosphine oxide, can be purified by column chromatography.

Part 4: Hydrolysis of the Mitsunobu Product

-

Dissolve the purified p-nitrobenzoate ester from Part 3 in a mixture of methanol and water.

-

Add a base such as lithium hydroxide (LiOH) or potassium carbonate (K₂CO₃) and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture.

-

Extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography to yield this compound as a white solid.

Data Presentation and Characterization

Table of Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) |

| trans-4-Hydroxy-L-proline | 131.13 | - | 274 | - |

| Di-tert-butyl dicarbonate | 218.25 | 0.95 | 22-24 | 56-57 (0.5 mmHg) |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | - | 34-35 | 154-156 (11 mmHg) |

| Triphenylphosphine (PPh₃) | 262.29 | - | 80-82 | 377 |

| Diisopropylazodicarboxylate (DIAD) | 202.21 | 1.027 | 3-5 | 75 (0.25 mmHg) |

| p-Nitrobenzoic acid | 167.12 | - | 242 | - |

Table of Expected Yields and Purity

| Step | Product | Typical Yield | Purity (HPLC) |

| 1 | N-Boc-trans-4-hydroxy-L-proline | >90% | >98% |

| 2 | N-Boc-trans-4-hydroxy-L-proline Methyl Ester | 80-90% | >98% |

| 3 & 4 | This compound | 70-85% (over 2 steps) | >99% |

Analytical Characterization

-

¹H NMR: The proton NMR spectra of the cis and trans isomers will show distinct differences in the chemical shifts and coupling constants of the pyrrolidine ring protons, particularly H4.

-

¹³C NMR: The carbon NMR will also show characteristic shifts for the carbons of the pyrrolidine ring, which will differ between the two diastereomers.

-

Mass Spectrometry: Electrospray ionization (ESI-MS) should confirm the expected molecular weight of the product (C₁₁H₁₉NO₅, MW: 245.27).[9]

-

Optical Rotation: The specific rotation of the final product will be a key indicator of its enantiomeric purity.

Visualization of the Process

Overall Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Mitsunobu Reaction Mechanism

Caption: Simplified mechanism of the Mitsunobu reaction for stereoinversion.

Conclusion and Future Perspectives

The synthesis of this compound from the readily available trans-4-hydroxy-L-proline is a well-established process that hinges on the reliable stereochemical inversion achieved through the Mitsunobu reaction. The outlined multi-step synthesis, involving protection, esterification, and inversion, provides a robust pathway to this valuable building block with good overall yields and high purity.

Looking forward, the development of more sustainable and atom-economical methods remains an area of active research. Enzymatic approaches, utilizing specific hydroxylases, have shown promise for the direct synthesis of cis-4-hydroxy-L-proline from L-proline, potentially circumventing the need for multi-step chemical synthesis and stereochemical inversions.[10][11][12][13] As these biocatalytic methods mature, they may offer a greener and more efficient alternative for the large-scale production of this important molecule, further empowering its application in the advancement of pharmaceutical research and development.

References

- Google Patents. (n.d.). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

-

The Journal of Organic Chemistry. (n.d.). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Synthesis Strategies for N-Boc-trans-4-hydroxy-D-proline Methyl Ester: A Chemist's Perspective. Retrieved from [Link]

-

ResearchGate. (n.d.). Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline. Retrieved from [Link]

-

Journal of the American Chemical Society. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Retrieved from [Link]

-

ResearchGate. (2020). Studies on the Synthesis of cis-4-Hydroxy-l-proline. Retrieved from [Link]

- Google Patents. (n.d.). Process for production of cis-4-hydroxy-l-proline.

-

National Institutes of Health. (n.d.). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

BioMed Central. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Retrieved from [Link]

-

ACS Publications. (2020). Large-Scale Practical Synthesis of Boc-Protected 4-Fluoro-l-Proline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Kyowa Hakko Bio. (2011). Kyowa Hakko Bio announces the commencement of commercial production of cis-4-Hydroxy-L-proline. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing Boc-L-proline.

-

Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing trans-4-hydroxy-l-proline.

-

Chinese Chemical Society. (2020). 4-Hydroxy-l-Proline as a General Platform for Stereoregular Aliphatic Polyesters: Controlled Ring-Opening Polymerization, Facile Functionalization, and Site-Specific Bioconjugation. Retrieved from [Link]

-

Fisher Scientific. (n.d.). N-Boc-L-proline methyl ester, 96%. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of medicine intermediate N-Boc- allohydroxyprolines.

-

PubMed Central. (n.d.). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Retrieved from [Link]

-

Chem-Station. (2014). Mitsunobu Reaction. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Boc-trans-4-hydroxy-L-proline methyl ester. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitsunobu Reaction [organic-chemistry.org]

- 7. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. N-Boc-反式-4-羟基-L-脯氨酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. WO2009139365A1 - Process for production of cis-4-hydroxy-l-proline - Google Patents [patents.google.com]

- 11. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kyowa Hakko Bio announces the commencement of commercial production of cis-4-Hydroxy-L-proline - Kyowa Kirin [kyowakirin.com]

- 13. EP0641862A2 - Process for producing trans-4-hydroxy-l-proline - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Stereochemistry of N-Boc-cis-4-hydroxy-L-proline Methyl Ester

Abstract

N-Boc-cis-4-hydroxy-L-proline methyl ester is a synthetically versatile chiral building block of significant interest in pharmaceutical and medicinal chemistry.[1] Its rigid, stereochemically defined pyrrolidine scaffold is instrumental in the design of conformationally constrained peptides, peptidomimetics, and complex biologically active molecules.[1] The precise spatial arrangement of its functional groups—stemming from the inherent chirality of the L-proline backbone and the cis orientation of the C4-hydroxyl group—is paramount to its utility. This guide provides a comprehensive examination of the stereochemical and conformational features of this molecule, outlines definitive methods for its characterization, and discusses the profound implications of its structure on synthetic applications and drug design.

Deconstructing the Stereochemistry: Nomenclature and Absolute Configuration

The name this compound precisely defines the molecule's three-dimensional architecture. A systematic analysis of each component of the name reveals the absolute configuration at its two stereocenters, C2 and C4.

-

L-proline Foundation: The "L" designation refers to the stereochemistry at the α-carbon (C2), which corresponds to an (S) configuration according to the Cahn-Ingold-Prelog (CIP) priority rules. This is the naturally occurring configuration of the amino acid.

-

4-hydroxy Substituent: The introduction of a hydroxyl group at the C4 position creates a second stereocenter.

-

cis Relative Stereochemistry: The term "cis" indicates that the hydroxyl group at C4 and the methyl ester group at C2 are on the same face of the pyrrolidine ring. In the context of the (2S) configuration of L-proline, this relative arrangement dictates that the absolute configuration at C4 must be (S) .

Therefore, the unambiguous IUPAC name for this compound is methyl (2S, 4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylate . The alternative diastereomer, with the hydroxyl group on the opposite face, is the trans isomer, which has a (2S, 4R) configuration and exhibits markedly different conformational and reactive properties.[2][3]

Caption: Molecular structure highlighting the (2S, 4S) stereocenters.

Conformational Analysis: The Influence of Ring Pucker

The stereochemistry of the substituents directly governs the conformational preference of the five-membered pyrrolidine ring. Proline rings are not planar and exist in a dynamic equilibrium between two primary puckered conformations: Cγ-endo (where C4 is out of the plane on the same side as the carboxyl group) and Cγ-exo (where C4 is on the opposite side).[4][5]

-

The Role of the 4S-OH Group: In this compound, the (4S)-hydroxyl group introduces a significant stereoelectronic effect. This effect, combined with potential intramolecular hydrogen bonding between the 4-OH group and the ester carbonyl, strongly favors the Cγ-endo pucker.[6] This conformation minimizes steric clash and places the substituents in pseudo-equatorial positions, which is energetically favorable.

-

Contrast with the trans Isomer: Conversely, the (2S, 4R) trans isomer (Hyp) preferentially adopts a Cγ-exo pucker.[4][5] This difference in conformational bias is a critical determinant of how these isomers present their functional groups for molecular recognition and reaction, profoundly affecting their biological activity and synthetic utility.[4][7]

The locked conformation provided by the cis-hydroxyproline structure improves the binding affinity and selectivity of resulting peptides or small molecules in drug development.[1]

Definitive Spectroscopic and Chiroptical Characterization

Confirming the stereochemistry of this compound is a critical quality control step. A combination of spectroscopic techniques provides unambiguous proof of the structure's configuration and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the stereochemistry of proline derivatives.[5][8] Specific 1D and 2D NMR experiments are used to confirm the cis relationship between the C2 and C4 substituents.

Key Diagnostic Signals: The definitive proof of the cis stereochemistry comes from 2D Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). An NOE is observed between protons that are close in space (< 5 Å), regardless of their through-bond connectivity.

-

The Critical NOE: For the cis isomer, a clear NOE cross-peak will be observed between the proton at C2 (Hα) and the proton at C4 (Hγ). This spatial proximity is only possible when both substituents are on the same face of the ring, which forces these protons into a syn relationship. The trans isomer would show no such correlation.

| Proton | Typical ¹H Chemical Shift (ppm in CDCl₃) | Key NOESY/ROESY Correlations (for cis isomer) |

| H2 (α) | ~4.4 - 4.6 | H4 (γ) |

| H4 (γ) | ~4.4 - 4.5 | H2 (α), H3 protons |

| -OCH₃ | ~3.75 | None (diagnostic singlet) |

| Boc -(CH₃)₃ | ~1.4 - 1.5 | None (diagnostic singlet) |

| H3, H5 (β, δ) | ~2.0 - 2.5, ~3.4 - 3.7 | Complex correlations within the ring |

Note: Chemical shifts can vary depending on solvent and concentration.

Caption: Workflow for NMR-based stereochemical confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy can provide supporting evidence for the Cγ-endo conformation. The potential for intramolecular hydrogen bonding between the 4-OH group and the ester carbonyl in the cis isomer can lead to a broadening and shifting of the O-H and C=O stretching frequencies compared to the trans isomer, where such an interaction is sterically impossible.

Synthetic Implications and Applications in Drug Development

The well-defined stereochemistry of this compound makes it a high-value intermediate in asymmetric synthesis.[1] Its rigid conformation acts as a chiral scaffold, directing the approach of reagents and influencing the stereochemical outcome of subsequent reactions.

-

Constrained Scaffolds: In drug development, this molecule is used to construct conformationally constrained scaffolds.[1] This rigidity can enhance receptor binding specificity, improve metabolic stability, and optimize the overall bioactivity of a drug candidate.[1][9][10]

-

Peptidomimetics: Substituting natural L-proline with its cis-4-hydroxy derivative can induce specific secondary structures (e.g., β-turns) in peptides.[11] This is a key strategy in designing peptidomimetics with improved pharmacological properties.

-

Chiral Ligands: The molecule can be further elaborated into chiral ligands for asymmetric catalysis, where its rigid backbone is essential for creating a well-defined chiral environment around a metal center.

Caption: Relationship between stereochemistry and application outcomes.

Experimental Protocol: NOESY Analysis for Stereochemical Verification

This protocol outlines the self-validating steps for confirming the cis stereochemistry.

Objective: To unambiguously determine the relative stereochemistry of N-Boc-4-hydroxy-L-proline methyl ester via 2D NOESY NMR.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve in ~0.6 mL of high-purity deuterated chloroform (CDCl₃).

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (Example on a 500 MHz Spectrometer):

-

Lock and shim the instrument on the CDCl₃ signal.

-

Acquire a standard 1D proton spectrum to confirm the presence of the compound and assess purity.

-

Set up a 2D NOESY experiment (e.g., noesygpph pulse sequence).

-

Key Parameter - Mixing Time (d8): Set the mixing time to a value appropriate for small molecules, typically between 500 ms and 800 ms. This is the critical parameter that allows for the transfer of magnetization between spatially close nuclei.

-

-

Data Acquisition:

-

Acquire the 2D NOESY data. Acquisition time will vary but is typically 1-4 hours depending on sample concentration.

-

-

Data Processing:

-

Apply appropriate window functions (e.g., squared sine bell) in both dimensions.

-

Perform a two-dimensional Fourier transform.

-

Phase correct the spectrum carefully.

-

-

Analysis & Self-Validation:

-

Locate the diagonal peaks corresponding to the C2-H (~4.5 ppm) and C4-H (~4.4 ppm).

-

Primary Validation Point: Look for a cross-peak at the intersection of the chemical shifts for C2-H and C4-H. The presence of this peak confirms their spatial proximity and validates the cis configuration.

-

Secondary Validation: Observe other expected NOEs, such as between adjacent ring protons (e.g., H3 and H4), to ensure the overall quality of the spectrum.

-

Control: A sample of the trans isomer, if available, would be expected to show a complete absence of the C2-H to C4-H cross-peak under identical experimental conditions.

-

Conclusion

The stereochemistry of this compound is not a trivial detail but the very foundation of its chemical identity and utility. The absolute (2S, 4S) configuration dictates a conformationally rigid Cγ-endo puckered ring system, which is the key to its successful application as a chiral building block. Researchers and drug developers can leverage this fixed three-dimensional architecture to exert precise control over the structure of peptides and small molecules, ultimately leading to compounds with enhanced biological function. Definitive characterization, primarily through 2D NOE NMR, is a non-negotiable step to ensure the stereochemical integrity required for its advanced applications.

References

- Google Patents. (n.d.). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

-

SpectraBase. (n.d.). N-Boc-trans-4-hydroxy-L-proline methyl ester. Retrieved from [Link]

-

Ciulli, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Kudryavtsev, K. V., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). Solution conformations of proline rings in proteins studied by NMR spectroscopy. Retrieved from [Link]

-

CORE. (2022). Stereoselective separation of 4-hydroxyproline by electrokinetic chromatography. Retrieved from [Link]

-

ACS Publications. (n.d.). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

-

PubMed Central. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Retrieved from [Link]

-

ACS Publications. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Retrieved from [Link]

-

PubMed. (2008). Synthesis of trifluoromethyl-substituted proline analogues as 19F NMR labels for peptides in the polyproline II conformation. Retrieved from [Link]

-

PubMed Central. (n.d.). The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. Retrieved from [Link]

-

Semantic Scholar. (n.d.). STEREOCHEMISTRY AND ITS ROLE IN DRUG DESIGN. Retrieved from [Link]

-

PubMed. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. Retrieved from [Link]

-

PubMed. (n.d.). The new insight into the role of hydroxyproline in metabolism of cancer cells. Retrieved from [Link]

-

Omics Online. (2022). Stereochemistry and Its Role in Drug Design. Retrieved from [Link]

Sources

- 1. leapchem.com [leapchem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]

- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Aberrance of the 4S Diastereomer of 4-Hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solution conformations of proline rings in proteins studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. STEREOCHEMISTRY AND ITS ROLE IN DRUG DESIGN | Semantic Scholar [semanticscholar.org]

- 10. omicsonline.org [omicsonline.org]

- 11. researchgate.net [researchgate.net]

The Role of the Boc Protecting Group in Proline Derivatives: An In-depth Technical Guide

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the intricate field of peptide chemistry. Its application to proline, a unique secondary amino acid, presents a confluence of opportunities and challenges that significantly impact the design and execution of synthetic strategies for peptides and complex molecules. This guide provides a comprehensive technical overview of the role of the Boc group in proline derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of Boc protection, its influence on the conformational behavior of proline, detailed experimental protocols, and its strategic application in solid-phase peptide synthesis (SPPS) and drug discovery.

Introduction: The Strategic Imperative of Amine Protection

In the multistep synthesis of peptides and other complex nitrogen-containing molecules, the selective masking and demasking of reactive functional groups is paramount.[1] The α-amino group of amino acids, being nucleophilic, must be reversibly protected to prevent unwanted side reactions, such as self-polymerization, during carboxyl group activation and amide bond formation.[2] The choice of the protecting group is a critical decision that dictates the overall synthetic strategy, influencing reaction conditions, orthogonality, and ultimately, the yield and purity of the final product.[1][]

Among the arsenal of amine protecting groups, the tert-butyloxycarbonyl (Boc) group has established itself as a workhorse due to its stability under a wide range of conditions and its facile, selective removal under acidic conditions.[4][5] This "quasi-orthogonal" nature, particularly in conjunction with benzyl-based side-chain protection (the Boc/Bzl strategy), has been a classical and robust approach in solid-phase peptide synthesis (SPPS).[6][7]

Proline's unique cyclic structure, which incorporates the α-amino group into a five-membered ring, confers significant conformational rigidity to the peptide backbone.[8] This structural constraint introduces specific challenges and considerations in peptide synthesis, making the choice and handling of the protecting group for proline particularly crucial.[9] This guide will explore the multifaceted role of the Boc group when applied to this conformationally constrained amino acid.

The Chemistry of Boc-Proline

Synthesis of Boc-L-Proline

The introduction of the Boc group onto the proline nitrogen is typically achieved by reacting L-proline with di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O or Boc anhydride.[10] The reaction is generally carried out under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.

Several methods have been reported, with variations in the base and solvent system used. A common laboratory-scale procedure involves the use of triethylamine in a solvent like dichloromethane.[11] Another approach utilizes aqueous sodium hydroxide or sodium carbonate.[10] An alternative method employs 1,1,3,3-tetramethylguanidine in dimethyl sulfoxide.[12]

Key Reaction Parameters:

-

Base: Triethylamine, sodium hydroxide, sodium carbonate, or 1,1,3,3-tetramethylguanidine are commonly used.[10][11][12][13]

-

Solvent: Dichloromethane (DCM), dimethylformamide (DMF), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are frequently employed.[10][11][12][13]

-